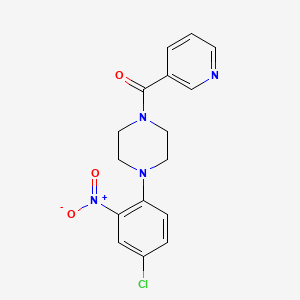
1-(4-ethoxyphenyl)-3-(4-thiomorpholinyl)-2,5-pyrrolidinedione
描述
1-(4-ethoxyphenyl)-3-(4-thiomorpholinyl)-2,5-pyrrolidinedione is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is also known as thalidomide analog, which is a derivative of thalidomide, a drug that was initially used to treat morning sickness in pregnant women but was later found to cause severe birth defects. Researchers have found that this compound has unique properties that make it a promising candidate for the treatment of various diseases.
作用机制
The mechanism of action of 1-(4-ethoxyphenyl)-3-(4-thiomorpholinyl)-2,5-pyrrolidinedione is not fully understood. However, it is believed that the compound works by inhibiting the production of tumor necrosis factor-alpha (TNF-α), a cytokine that plays a key role in inflammation and immune response. The compound also activates the immune system by stimulating the production of interleukin-2 (IL-2), a cytokine that plays a key role in the proliferation of T-cells.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. The compound has been shown to inhibit the production of TNF-α, which reduces inflammation and immune response. It has also been found to stimulate the production of IL-2, which activates the immune system. Additionally, the compound has been found to have anti-tumor properties, which makes it a promising candidate for the treatment of various types of cancer.
实验室实验的优点和局限性
The advantages of using 1-(4-ethoxyphenyl)-3-(4-thiomorpholinyl)-2,5-pyrrolidinedione in lab experiments are its unique properties, including its anti-inflammatory, anti-tumor, and immunomodulatory properties. The compound has also been found to have low toxicity, which makes it a safe candidate for testing. However, the limitations of using this compound in lab experiments are its complex synthesis process and the lack of understanding of its mechanism of action.
未来方向
There are several future directions for the research on 1-(4-ethoxyphenyl)-3-(4-thiomorpholinyl)-2,5-pyrrolidinedione. One direction is to study the compound's mechanism of action and identify its molecular targets. Another direction is to develop more efficient and cost-effective methods for synthesizing the compound. Additionally, researchers can explore the potential of this compound in the treatment of other diseases, such as rheumatoid arthritis and psoriasis. Overall, the research on this compound has the potential to lead to the development of new and effective therapies for various diseases.
科学研究应用
1-(4-ethoxyphenyl)-3-(4-thiomorpholinyl)-2,5-pyrrolidinedione has been extensively studied for its potential therapeutic applications. The compound has been found to have anti-inflammatory, anti-tumor, and immunomodulatory properties. It has been studied for the treatment of various diseases, including multiple myeloma, leprosy, and Crohn's disease.
属性
IUPAC Name |
1-(4-ethoxyphenyl)-3-thiomorpholin-4-ylpyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3S/c1-2-21-13-5-3-12(4-6-13)18-15(19)11-14(16(18)20)17-7-9-22-10-8-17/h3-6,14H,2,7-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCAADEKTSCXLDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCSCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-fluoro-N-{[(2-methyl-4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3927885.png)
![N-{2-[(4-chlorophenyl)thio]ethyl}-2-[(4-methylphenyl)thio]acetamide](/img/structure/B3927900.png)
![10-butyryl-11-(3-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3927903.png)
![2-(benzylthio)-N-[2-(phenylthio)ethyl]acetamide](/img/structure/B3927906.png)

![1-[(2,3,4-trichlorophenyl)sulfonyl]-1H-benzimidazole](/img/structure/B3927921.png)
![N-[(5-chloro-8-hydroxy-7-quinolinyl)(4-methylphenyl)methyl]-4-methoxybenzamide](/img/structure/B3927933.png)


![2-fluoro-N-{[(4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3927950.png)
![1-(2,3-dimethyl-1H-indol-1-yl)-3-[(3-methylphenyl)amino]-2-propanol](/img/structure/B3927957.png)
![11-(6-nitro-1,3-benzodioxol-5-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3927963.png)
![3-bromo-N-[4-(3,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-4-methoxybenzamide hydrochloride](/img/structure/B3927977.png)
![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3927978.png)